molecular formula C5H10ClNO3 B6271535 1,3-oxazinane-4-carboxylic acid hydrochloride CAS No. 2703774-46-1

1,3-oxazinane-4-carboxylic acid hydrochloride

Cat. No.: B6271535
CAS No.: 2703774-46-1
M. Wt: 167.6
InChI Key:
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Description

1,3-Oxazinane-4-carboxylic acid hydrochloride (1,3-OCA-HCl) is a type of carboxylic acid that has been studied extensively for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. This article will provide an overview of 1,3-OCA-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1,3-oxazinane-4-carboxylic acid hydrochloride has been studied extensively for its potential use in the synthesis of various compounds, such as esters, amides, and peptides. It has also been used as a catalyst in the synthesis of nitriles, as well as in the synthesis of a variety of heterocyclic compounds. In addition, this compound has been used in the synthesis of chiral compounds, such as amino acids and peptides.

Mechanism of Action

The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that the hydrochloric acid component of the molecule acts as an acid catalyst, while the 1,3-OCA component acts as a nucleophile, allowing for the formation of covalent bonds between the two molecules. In addition, it is believed that this compound can act as a proton acceptor, allowing for the formation of hydrogen bonds between the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been suggested that this compound may have beneficial effects on the cardiovascular system, as well as on the nervous system.

Advantages and Limitations for Lab Experiments

1,3-oxazinane-4-carboxylic acid hydrochloride has several advantages when used in laboratory experiments, such as its ease of synthesis, low cost, and high solubility in water. In addition, this compound can be used in a variety of reactions, making it a versatile reagent. However, there are also some limitations to the use of this compound in laboratory experiments, such as its low stability in acidic solutions and its potential for hydrolysis in the presence of water.

Future Directions

Given the potential of 1,3-oxazinane-4-carboxylic acid hydrochloride for use in the synthesis of various compounds, as well as its potential biochemical and physiological effects, there are numerous potential future directions for research. These include further exploration of its mechanism of action, its potential use in the synthesis of chiral compounds, its potential therapeutic applications, and its potential use in the development of new drugs. In addition, further research could be conducted on the potential of this compound to act as a proton acceptor, as well as its potential interactions with other molecules.

Synthesis Methods

1,3-oxazinane-4-carboxylic acid hydrochloride can be synthesized through a variety of methods, including the reaction of 1,3-oxazinane-4-carboxylic acid (1,3-OCA) with hydrochloric acid. This method involves the reaction of 1,3-OCA with anhydrous hydrochloric acid at room temperature, followed by the addition of aqueous hydrochloric acid and the removal of the water layer. The resulting product is then isolated and purified by crystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-oxazinane-4-carboxylic acid hydrochloride involves the cyclization of an amino acid derivative to form the oxazinane ring, followed by carboxylation and subsequent hydrochloride salt formation.", "Starting Materials": [ "N-Boc-L-serine", "Thionyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "N-Boc-L-serine is treated with thionyl chloride in diethyl ether to form the corresponding acid chloride.", "The acid chloride is then reacted with methanol and sodium bicarbonate to form the methyl ester.", "The methyl ester is then cyclized with hydrochloric acid to form the oxazinane ring.", "The resulting oxazinane derivative is then carboxylated with carbon dioxide and a base to form the carboxylic acid.", "Finally, the carboxylic acid is converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

2703774-46-1

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Purity

90

Origin of Product

United States

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